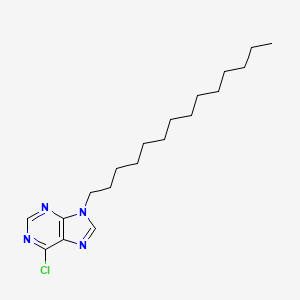
ethyl 3,5-dinitro-2-(7H-purin-6-ylsulfanyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3,5-dinitro-2-(7H-purin-6-ylsulfanyl)benzoate is a complex organic compound with the molecular formula C14H10N6O6S This compound is characterized by the presence of nitro groups, a purine moiety, and an ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,5-dinitro-2-(7H-purin-6-ylsulfanyl)benzoate typically involves multiple steps. One common method starts with the nitration of benzoic acid to produce 3,5-dinitrobenzoic acid. This is followed by the esterification of 3,5-dinitrobenzoic acid with ethanol to form ethyl 3,5-dinitrobenzoate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry approaches, such as microwave-assisted synthesis and the use of ionic liquids, can be employed to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3,5-dinitro-2-(7H-purin-6-ylsulfanyl)benzoate can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Sodium ethoxide (NaOEt) in ethanol for ester substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various ester derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 3,5-dinitro-2-(7H-purin-6-ylsulfanyl)benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential antifungal and antimicrobial properties.
Industry: Utilized in the development of new materials and as a corrosion inhibitor.
Wirkmechanismus
The mechanism of action of ethyl 3,5-dinitro-2-(7H-purin-6-ylsulfanyl)benzoate involves its interaction with cellular components. The nitro groups are believed to interfere with the synthesis of ergosterol, a key component of fungal cell membranes. This disruption leads to increased membrane permeability and ultimately cell death. The purine moiety may also interact with nucleic acids, further enhancing its antimicrobial activity .
Vergleich Mit ähnlichen Verbindungen
Ethyl 3,5-dinitro-2-(7H-purin-6-ylsulfanyl)benzoate can be compared with other similar compounds, such as:
Ethyl 3,5-dinitrobenzoate: Lacks the purine moiety and has different biological activity.
3,5-Dinitrobenzoic acid: Used in the identification of alcohols and amines but lacks the ester and purine functionalities.
6-Mercaptopurine: A purine derivative used in chemotherapy but lacks the nitro and ester groups.
Eigenschaften
CAS-Nummer |
59921-59-4 |
|---|---|
Molekularformel |
C14H10N6O6S |
Molekulargewicht |
390.33 g/mol |
IUPAC-Name |
ethyl 3,5-dinitro-2-(7H-purin-6-ylsulfanyl)benzoate |
InChI |
InChI=1S/C14H10N6O6S/c1-2-26-14(21)8-3-7(19(22)23)4-9(20(24)25)11(8)27-13-10-12(16-5-15-10)17-6-18-13/h3-6H,2H2,1H3,(H,15,16,17,18) |
InChI-Schlüssel |
IPWMNOSWXXOIJR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])SC2=NC=NC3=C2NC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


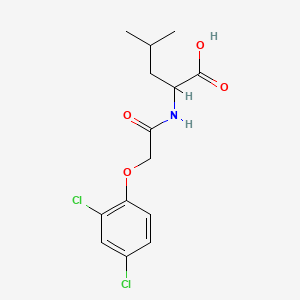
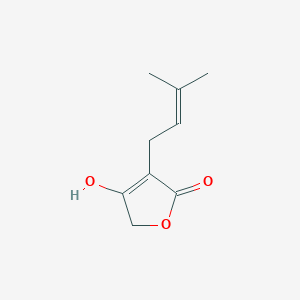
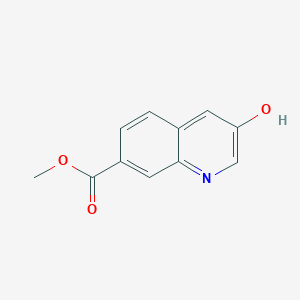

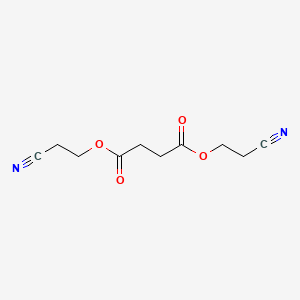
![4-[5-methylidene-3-(4-nitrophenyl)-4H-triazol-4-yl]morpholine](/img/structure/B14001761.png)

![Bis[4-amino-2-chlorophenyl]sulfone](/img/structure/B14001768.png)
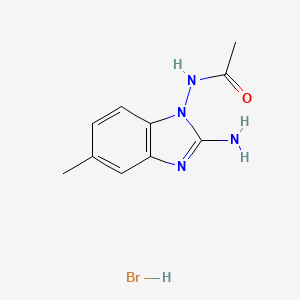
![N-[[4-(3-azaspiro[5.5]undec-3-yl)-2-methyl-phenyl]methylideneamino]benzamide](/img/structure/B14001779.png)


![4-[4-(4-Oxopentan-2-ylideneamino)butylimino]pentan-2-one](/img/structure/B14001791.png)
